Phosphoribosyl-N-formylglycineamide
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Overview
Description
Phosphoribosyl-N-formylglycineamide, also known as Formylglycinamide ribonucleotide, is a biochemical intermediate in the formation of purine nucleotides via inosine-5-monophosphate. It is a crucial building block for DNA and RNA. This compound also plays a role in the biosynthesis of vitamins such as thiamine and cobalamin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoribosyl-N-formylglycineamide is formed when the enzyme phosphoribosylglycinamide formyltransferase adds a formyl group from 10-formyltetrahydrofolate to glycineamide ribonucleotide. The reaction conditions typically involve the presence of 10-formyltetrahydrofolate and the enzyme under physiological conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is generally synthesized through enzymatic reactions that mimic natural biosynthetic pathways. These methods ensure high specificity and yield.
Chemical Reactions Analysis
Types of Reactions
Phosphoribosyl-N-formylglycineamide primarily undergoes formylation and amidination reactions. The formylation reaction involves the addition of a formyl group, while the amidination reaction involves the conversion to an amidine by transferring an amino group from glutamine .
Common Reagents and Conditions
Formylation: 10-formyltetrahydrofolate as the formyl donor.
Amidination: Glutamine as the amino group donor, ATP as an energy source, and the enzyme phosphoribosylformylglycinamidine synthase.
Major Products
Formylation: this compound.
Amidination: 5’-phosphoribosylformylglycinamidine.
Scientific Research Applications
Phosphoribosyl-N-formylglycineamide has several scientific research applications:
Mechanism of Action
Phosphoribosyl-N-formylglycineamide exerts its effects through enzymatic reactions. The enzyme phosphoribosylglycinamide formyltransferase catalyzes the addition of a formyl group to glycineamide ribonucleotide, forming this compound. This compound is then converted to an amidine by phosphoribosylformylglycinamidine synthase, which transfers an amino group from glutamine . These reactions are crucial for the biosynthesis of purine nucleotides.
Comparison with Similar Compounds
Phosphoribosyl-N-formylglycineamide is unique due to its role in purine nucleotide biosynthesis. Similar compounds include:
Glycineamide ribonucleotide: The precursor in the biosynthesis pathway.
5’-phosphoribosylformylglycinamidine: The product formed after amidination.
5-Aminoimidazole ribotide: Another intermediate in the purine biosynthesis pathway.
This compound stands out due to its specific role in the formylation and amidination steps of purine nucleotide biosynthesis.
Properties
IUPAC Name |
[5-[(2-formamidoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2O9P/c11-3-9-1-5(12)10-8-7(14)6(13)4(19-8)2-18-20(15,16)17/h3-4,6-8,13-14H,1-2H2,(H,9,11)(H,10,12)(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXLUNDMVKSKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)NC(=O)CNC=O)O)O)OP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N2O9P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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